Cas no 2034486-84-3 (N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide structure
2034486-84-3 structure
商品名:N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
CAS番号:2034486-84-3
MF:C17H21N3O3S
メガワット:347.43194270134
CID:5379083
PubChem ID:91624997

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
    • F6471-1219
    • AKOS025316345
    • N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
    • 2034486-84-3
    • N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
    • インチ: 1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21)
    • InChIKey: JMECHGJGHXXPLW-UHFFFAOYSA-N
    • ほほえんだ: S(C)(N1C2CC(CC1CC2)NC(C1C=CC2=C(C=CN2)C=1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 347.13036271g/mol
  • どういたいしつりょう: 347.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 90.6Ų

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-1219-15mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6471-1219-100mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
100mg
$248.0 2023-04-25
Life Chemicals
F6471-1219-5mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6471-1219-75mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6471-1219-20mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6471-1219-3mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6471-1219-2μmol
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6471-1219-1mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6471-1219-2mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6471-1219-30mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
2034486-84-3 90%+
30mg
$119.0 2023-04-25

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide 関連文献

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamideに関する追加情報

Introduction to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide (CAS No. 2034486-84-3)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, identified by its CAS number 2034486-84-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, which make it a promising candidate for further research and development in drug discovery.

The structural framework of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide consists of a bicyclic amine moiety linked to an indole carboxamide group. The bicyclic system, specifically the 8-azabicyclo[3.2.1]octan-3-yl moiety, introduces a high degree of rigidity and conformational constraints, which can be exploited to modulate binding interactions with biological targets. The presence of a methylsulfonyl group further enhances the molecular diversity and functional potential of this compound.

In recent years, there has been a growing interest in the development of novel scaffolds that can interact with biological macromolecules in unique ways. The indole core is a well-known pharmacophore found in numerous bioactive compounds, including drugs that have been successfully marketed for various therapeutic applications. The combination of the indole scaffold with the bicyclic amine structure in N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide suggests potential interactions with enzymes and receptors that may not be achievable with more conventional molecular architectures.

The methylsulfonyl group is particularly noteworthy as it is often employed in medicinal chemistry to enhance metabolic stability, improve solubility, and increase binding affinity. This functional group can also serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with high accuracy. These tools have been instrumental in understanding how N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide might interact with its intended targets. For instance, studies suggest that the rigid bicyclic system could provide favorable interactions with hydrophobic pockets in protein binding sites, while the indole carboxamide group may engage in hydrogen bonding or electrostatic interactions.

The potential therapeutic applications of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide are still under investigation, but preliminary studies suggest that it may have utility in treating a variety of diseases. The compound's unique structural features make it a versatile scaffold for drug design, and its potential to interact with multiple biological targets increases its appeal as a lead compound for further development.

In addition to its pharmacological potential, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide may also find applications in other areas of research, such as chemical biology and material science. Its ability to serve as a building block for more complex molecules makes it a valuable asset in synthetic chemistry.

The synthesis of this compound presents both challenges and opportunities for chemists. The construction of the bicyclic amine moiety requires careful planning and execution to ensure high yields and purity. However, once synthesized, this core structure can be modified in numerous ways to explore different biological activities.

Ongoing research is focused on elucidating the mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, particularly its interactions with key enzymes and receptors involved in disease pathways. Understanding these interactions will be crucial for optimizing its therapeutic potential and developing novel treatments based on this scaffold.

The integration of experimental data with computational modeling is essential for advancing the field of drug discovery. By combining these approaches, researchers can gain deeper insights into the structure-property relationships of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yli strong>) -< strong > 1 H -indole - 5 - carboxamide strong >) and accelerate the development of new therapeutic agents.

In conclusion, N-(< strong > 8 - ( methyl sul fon y l ) - 8 - aza bi cyc lo [ 3 . 2 . 1 ] o c t an - 3 - y l ) - 1 H - i nd o le - 5 - ca r box am ide strong >) (CAS No. < strong >2034486- 84 - 3 strong >) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of new medicines.

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